Dolastatin 15

Cytotoxicity Small Cell Lung Cancer Dolastatin 10

Source Dolastatin 15 (CAS 123884-00-4) as your essential tool compound for multidrug resistance research and ADC payload development. This depsipeptide exhibits a 12.7-fold P-gp-mediated resistance, making it the superior model substrate for screening efflux inhibitors versus Dolastatin 10's 3.2-fold profile. Its rapid clearance and distinct metabolic activation pathway (weak tubulin binding Kd ~30 μM despite potent cytotoxicity) require specific use in SAR campaigns optimizing stability, bystander effect, and intracellular pharmacology—applications where MMAE or Dolastatin 10 are non-interchangeable.

Molecular Formula C45H68N6O9
Molecular Weight 837.1 g/mol
CAS No. 123884-00-4
Cat. No. B1670875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolastatin 15
CAS123884-00-4
SynonymsDolastatin 15;  NSC 617668;  NSC-617668;  NSC617668; 
Molecular FormulaC45H68N6O9
Molecular Weight837.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1
InChIKeyLQKSHSFQQRCAFW-CCVNJFHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dolastatin 15 (CAS: 123884-00-4) – Cytotoxic Depsipeptide Sourcing and Comparator Positioning for Antimitotic Research


Dolastatin 15 (CAS 123884-00-4) is a natural linear depsipeptide originally isolated from the marine mollusk Dolabella auricularia [1]. As a potent antimitotic agent, it belongs to a class of compounds that target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. While sharing a common mechanism of action with its more widely known analog Dolastatin 10, Dolastatin 15 exhibits distinct characteristics in terms of its potency, pharmacokinetic profile, and interaction with resistance mechanisms [2]. It serves as a critical chemical scaffold for the development of numerous synthetic derivatives, including Cemadotin (LU103793) and Tasidotin (ILX651), which have progressed to human clinical trials [3].

Dolastatin 15 vs. Dolastatin 10: Why Interchangeability in Antimitotic Research Is Not Supported by Data


Despite sharing a common origin from Dolabella auricularia and a tubulin-targeting mechanism, Dolastatin 15 and Dolastatin 10 are not functionally interchangeable. Quantitative preclinical data reveal significant differences in their relative potency, susceptibility to P-glycoprotein-mediated efflux, and in vivo pharmacokinetics, which preclude generic substitution [1]. Specifically, Dolastatin 15 demonstrates lower potency but higher susceptibility to specific resistance mechanisms compared to Dolastatin 10 [2]. Furthermore, its more rapid in vivo clearance limits its therapeutic window and necessitates distinct dosing strategies compared to its more persistent analog [1]. Therefore, research programs focusing on overcoming P-gp-mediated resistance or investigating novel prodrug/ADC strategies require Dolastatin 15 specifically, rather than assuming Dolastatin 10 or its popular ADC payloads (like MMAE) are equivalent substitutes.

Quantitative Differentiation of Dolastatin 15: Head-to-Head Cytotoxicity, Resistance Profile, and Target Binding Affinity


Cytotoxicity Comparison: Dolastatin 15 vs. Dolastatin 10 in Small Cell Lung Cancer (SCLC) Cell Lines

In a head-to-head comparison against a panel of four small cell lung cancer (SCLC) cell lines, Dolastatin 10 demonstrated consistently and significantly greater potency than Dolastatin 15 [1]. Across the cell lines NCI-H69, NCI-H82, NCI-H345, and NCI-H446, the IC50 values for Dolastatin 15 were 2.7- to 9.2-fold higher than those for Dolastatin 10 [1]. This confirms that Dolastatin 10 is the more potent molecule in this disease model, but also establishes a quantitative baseline for the potency of Dolastatin 15, which is essential for evaluating its novel derivatives or use in combination strategies.

Cytotoxicity Small Cell Lung Cancer Dolastatin 10

Differential Resistance to P-Glycoprotein (P-gp) Overexpression: Dolastatin 15 vs. Dolastatin 10

A direct comparison in an acquired doxorubicin-resistant human ovarian carcinoma cell line (CH1doxR, which overexpresses P-glycoprotein) revealed that Dolastatin 15 is significantly more susceptible to P-gp-mediated drug efflux than Dolastatin 10 [1]. The resistance factor for Dolastatin 15 was 12.7-fold, compared to only 3.2-fold for Dolastatin 10 (P < 0.05) [1]. This indicates that while both are substrates, the efflux pump more efficiently clears Dolastatin 15 from the cell, a critical factor for research in multi-drug resistant (MDR) cancers.

Drug Resistance P-glycoprotein MDR1 Dolastatin 10

Comparative In Vivo Efficacy and Pharmacokinetics: Dolastatin 15 Exhibits Inferior Tumor Growth Delay and Faster Clearance

In a preclinical xenograft model of advanced-stage human ovarian carcinoma, Dolastatin 15 demonstrated significantly inferior in vivo activity compared to Dolastatin 10 when administered at equitoxic doses [1]. Dolastatin 10 produced a 6.1-day tumor growth delay, while Dolastatin 15 yielded only a 0.4-day delay [1]. This poor in vivo performance is corroborated by pharmacokinetic data showing that Dolastatin 15 is cleared more rapidly from plasma, with a second-phase half-life (t1/2β) three times shorter than that of Dolastatin 10, and an AUC (Area Under the Curve) that is 1.6-fold lower [1].

Pharmacokinetics In Vivo Efficacy Xenograft Dolastatin 10

Tubulin Binding Affinity and Domain Interaction: Dolastatin 15 is a Weak Inhibitor Compared to Other Antimitotics

Dolastatin 15 binds to tubulin at the vinca domain, but with a relatively low affinity compared to its potent cytotoxicity [1]. Using Hummel-Dreyer equilibrium chromatography, its apparent dissociation constant (Kd) was determined to be approximately 30 μM [1]. This is a weak interaction, and notably, Dolastatin 15 does not inhibit the binding of other tubulin ligands [1]. In competition studies, strong inhibition of [3H]dolastatin 15 binding was observed with Dolastatin 10 and maytansine, while only weak inhibition occurred with its own analog Cemadotin [1]. This suggests a unique, overlapping binding domain that is highly sensitive to specific structural features.

Tubulin Binding Vinca Domain Microtubule Inhibitor Dolastatin 10

Comparative Cytotoxicity: Dolastatin 15 vs. MMAE (Dolastatin 10-Derived ADC Payload)

Monomethyl auristatin E (MMAE) is a synthetic analog of Dolastatin 10 and a gold-standard payload for antibody-drug conjugates (ADCs). While MMAE is derived from the Dolastatin 10 lineage, comparing its potency to Dolastatin 15 helps contextualize the latter's place in the antimitotic landscape. In breast cancer SKBR3 cells, MMAE exhibits an IC50 of 3.27 ± 0.42 nM [1]. This is substantially less potent than Dolastatin 10 (IC50 ~0.03-0.5 nM in various lines) [2] but falls within the lower end of Dolastatin 15's reported range (0.039-28.8 nM) [3]. This cross-class comparison highlights that Dolastatin 15 can exhibit similar potency to a clinically validated ADC payload in certain contexts, albeit with a less favorable overall therapeutic profile.

ADC Payload MMAE Cytotoxicity Dolastatin 15

In Vitro Cytotoxicity of Dolastatin 15 Analog Cemadotin (LU103793): A More Potent and Clinically Advanced Derivative

Cemadotin (LU103793) is a synthetic, water-soluble analog of Dolastatin 15 that progressed to Phase I clinical trials [1]. In vitro, Cemadotin demonstrates exceptionally high cytotoxicity, with a reported IC50 of 0.1 nM, which is comparable to Dolastatin 10 and represents a significant increase in potency over the parent compound [2]. This highlights that while Dolastatin 15 itself may have limited in vivo utility, its core scaffold can be optimized to yield highly potent derivatives. This positions Dolastatin 15 as a crucial starting material for medicinal chemistry efforts and a benchmark for evaluating the success of novel synthetic modifications.

Cemadotin LU103793 Dolastatin 15 analog Cytotoxicity

Recommended Application Scenarios for Dolastatin 15 (CAS 123884-00-4) in Drug Discovery and Cancer Research


Investigating Structure-Activity Relationships (SAR) to Overcome P-gp-Mediated Drug Resistance

The data show that Dolastatin 15 is a much better substrate for P-glycoprotein (12.7-fold resistance) compared to Dolastatin 10 (3.2-fold resistance) [1]. This makes Dolastatin 15 an ideal tool compound for studying drug efflux. A researcher can use it as a model substrate to screen chemical libraries for novel P-gp inhibitors or to validate the ability of a new drug delivery system (e.g., a nanoparticle or antibody-drug conjugate) to bypass P-gp efflux. By comparing the cellular retention and cytotoxicity of Dolastatin 15 in the presence or absence of a test compound or delivery system, one can quantitatively assess efficacy in overcoming multi-drug resistance.

Developing Novel Antibody-Drug Conjugates (ADCs) with a Focus on Bystander Killing Effect

The rapid clearance and poor in vivo activity of Dolastatin 15 alone [1] makes it an interesting scaffold for ADC development, where targeted delivery is paramount. A research program could focus on modifying the Dolastatin 15 core to create a novel, non-MMAE payload. The goal would be to engineer a derivative with improved membrane permeability for a strong 'bystander effect' (killing adjacent, antigen-negative tumor cells) while maintaining potent cytotoxicity, as demonstrated by its analog Cemadotin (IC50 0.1 nM) [2]. Dolastatin 15 would serve as the essential starting material and reference standard for this SAR campaign.

Mechanistic Studies on Non-Canonical Tubulin Interactions and Intracellular Metabolism

Dolastatin 15 exhibits a curious disconnect: weak tubulin binding (Kd ~30 μM) despite potent cellular cytotoxicity [1]. This suggests its in vivo activity may be mediated by active metabolites, such as the pentapeptide P5, which itself has a distinct profile (more potent tubulin polymerization inhibitor but less cytotoxic) [2]. A research program investigating the intracellular activation or deactivation pathways of depsipeptides would require Dolastatin 15 as the parent compound to map its metabolic fate and identify the true pharmacologically active species. This is critical for understanding the mechanism of action of this entire class of compounds.

Benchmarking for Medicinal Chemistry Programs Aimed at Improving Pharmacokinetic Properties

The poor pharmacokinetic profile of Dolastatin 15 (short half-life, low AUC) [1] provides a clear baseline for medicinal chemistry optimization. A research team working to improve the stability and exposure of antimitotic peptides can use Dolastatin 15 as a negative control to demonstrate the success of their modifications. Any novel derivative can be compared head-to-head with Dolastatin 15 in the same in vivo xenograft model, and a significant improvement in tumor growth delay (from ~0.4 days for the parent) and plasma AUC would provide quantitative validation for their new chemical entity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dolastatin 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.